molecular formula C22H23BrN2O4 B3476403 Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate

Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate

Cat. No.: B3476403
M. Wt: 459.3 g/mol
InChI Key: LYBUSJBVXKPCMZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound also features a bromine atom at the 6th position, an ethyl ester group at the 3rd position, and a 2-(3,4-dimethoxyphenyl)ethylamino group at the 4th position. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Amination: The 4-position of the quinoline ring is then functionalized with the 2-(3,4-dimethoxyphenyl)ethylamino group. This can be done through a nucleophilic substitution reaction using the corresponding amine and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert certain functional groups into their reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its biological activity. It may exhibit anticancer, antimicrobial, or antiviral properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

    Biological Studies: Researchers use the compound to study its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The quinoline core can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the interactions with the targets.

Comparison with Similar Compounds

Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different functional groups.

    Quinine: Another antimalarial compound with a quinoline core, known for its use in treating malaria.

    Mefloquine: A quinoline derivative used as an antimalarial agent, structurally similar but with different substituents.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 6-bromo-4-[2-(3,4-dimethoxyphenyl)ethylamino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4/c1-4-29-22(26)17-13-25-18-7-6-15(23)12-16(18)21(17)24-10-9-14-5-8-19(27-2)20(11-14)28-3/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBUSJBVXKPCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate
Reactant of Route 2
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate
Reactant of Route 3
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate
Reactant of Route 5
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate
Reactant of Route 6
Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate

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